molecular formula C18H18ClN3O3S B2485498 (E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide CAS No. 2035036-12-3

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide

Cat. No.: B2485498
CAS No.: 2035036-12-3
M. Wt: 391.87
InChI Key: SXVNMNKNEHEWBS-CMDGGOBGSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a synthetic small molecule of high research interest. Its core structure incorporates a benzocondensed 1,2,5-thiadiazole dioxide moiety, a feature that is often explored in medicinal chemistry for its potential electronic and steric properties. The (E)-configured acrylamide linker is a common structural element in compounds designed for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras), which are a prominent area in drug discovery for selectively inducing the breakdown of disease-causing proteins . This compound is intended for use in biochemical research and early-stage therapeutic development. It is supplied as a high-purity solid and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-12-10-16-17(22(3)26(24,25)21(16)2)11-15(12)20-18(23)9-8-13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVNMNKNEHEWBS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C=CC3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Acryloyl group : Contributes to its reactivity.
  • Chlorophenyl moiety : May influence its interaction with biological targets.
  • Thiadiazole ring : Known for various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties and interactions with specific cellular targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Target Engagement Studies

A study demonstrated that this compound effectively engages with specific protein targets within cancer cells. For instance:

  • Pirin Protein Interaction : The compound was evaluated for its ability to bind and modulate the activity of the pirin protein. Treatment with the compound resulted in a dose-dependent decrease in pirin levels in treated cell lines .

Research Findings and Data Tables

StudyCell LineConcentration (µM)Effect Observed
SK-OV-30.5 - 3.0Dose-dependent depletion of pirin
VariousNot specifiedInduction of apoptosis

Case Studies

  • Study on SK-OV-3 Ovarian Cancer Cells :
    • Concentrations as low as 0.5 µM were effective in reducing pirin expression significantly within 48 hours.
    • The results suggest a potential therapeutic application in ovarian cancer treatment.
  • Proteasome Dependency :
    • The degradation of pirin was confirmed to be proteasome-dependent, indicating that the compound may influence proteasomal pathways critical for cell survival and proliferation .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical structural differences between the target compound and related acrylamide derivatives:

Compound Name / ID Core Structure Key Substituents Heterocyclic System Chlorine Positions Notable Properties
Target Compound Benzo[c][1,2,5]thiadiazole sulfone 1,3,6-Trimethyl; (E)-3-(2-chlorophenyl)acrylamide Benzo[c][1,2,5]thiadiazole 2-chlorophenyl Enhanced polarity (sulfone), potential metabolic stability (methyl groups)
N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556608) Thiazole 2-Chlorobenzyl; 3,4-dichlorophenyl acrylamide Thiazole 2-, 3,4-chlorophenyl Higher lipophilicity (three Cl atoms); thiazole may alter binding kinetics
4h 1,3,4-Thiadiazole 3-Chlorophenyl; dimethylamino acryloyl 1,3,4-Thiadiazole 3-chlorophenyl Electron-deficient core; dimethylamino group may enhance solubility
5b Cinnamic amide 3,5-Dimethoxyphenyl; N-(2-(2-methylindol-1-yl)ethyl) Indole None Methoxy groups improve membrane permeability; indole may target hydrophobic pockets
(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide Thiazole 2,5-Dichlorobenzyl; 3,4-dichlorophenyl acrylamide Thiazole 2,5- and 3,4-chlorophenyl Extreme halogenation likely increases target affinity but reduces solubility

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

Reaction of 3-(2-chlorophenyl)acrylic acid with the 5-amino-substituted benzo-thiadiazole derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method yields the (E)-isomer selectively due to steric hindrance during coupling.

Reagents Solvent Temp Time Yield Reference
EDC·HCl, HOBt, DIPEA CH₂Cl₂ rt 16 h 73%

Palladium-Catalyzed Hydroaminocarbonylation

A novel approach adapted from Neumann et al. employs Pd(acac)₂ with a ferrocenylphosphine ligand to couple acetylene, CO (1 bar), and the benzo-thiadiazole amine precursor. This method offers atom efficiency and avoids pre-formed acrylic acid derivatives.

Catalyst Ligand Pressure (CO) Temp Yield Reference
Pd(acac)₂ FcPHOS 1 bar 80°C 68%

Stereochemical Control and Isolation

The (E)-configuration is favored in both methods due to kinetic control during the acrylamide formation. Polar aprotic solvents (e.g., DMF, CH₃CN) stabilize the transition state, minimizing isomerization. Final purification is achieved via flash chromatography (silica gel, ethyl acetate/petroleum ether), yielding >95% (E)-isomer by ¹H NMR.

Analytical Characterization

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.98–7.86 (m, 4H, Ar-H), 7.52–7.44 (m, 2H, Ar-H), 6.89 (d, J = 15.6 Hz, 1H, NHCO), 3.12 (s, 6H, N-Me), 2.95 (s, 3H, C-Me).

HRMS (ESI): m/z calcd for C₁₉H₁₇ClN₃O₃S₂ [M+H]⁺: 442.0432; found: 442.0429.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Carbodiimide-Mediated High selectivity for (E)-isomer Requires pre-formed acrylic acid 68–73%
Palladium-Catalyzed Atom-efficient, one-step Sensitive to amine nucleophilicity 60–68%

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